1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds. It may also include its uses or applications in industry or research.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound. Computational methods can also be used to predict the structure and properties of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical properties of the compound like melting point, boiling point, solubility, and density. The chemical properties like acidity or basicity, reactivity with other compounds, and stability are also studied.Scientific Research Applications
Synthesis and Biological Evaluation
Research on derivatives of imidazo[2,1-f]purine-2,4-dione has primarily focused on their synthesis and biological evaluation, particularly for potential antidepressant and anxiolytic properties. For example, the study by Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research aimed at identifying compounds with potential antidepressant and/or anxiolytic applications through molecular modeling and pharmacological in vivo studies (Zagórska et al., 2016).
Anticancer Activity
Another area of interest is the anticancer activity of imidazo and purine derivatives. Liu et al. (2018) designed, synthesized, and tested novel compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton for their antiproliferative activity against various human cancer cell lines. Among these, certain derivatives demonstrated good antiproliferative activity, highlighting the potential for further exploration in cancer therapy (Liu et al., 2018).
Photophysical and Electrochemical Properties
Research also extends into the photophysical and electrochemical properties of related compounds for potential applications in materials science. Samy and Alexander (2011) investigated new star-shaped trinuclear Ru(II) complexes of imidazo[4,5-f][1,10]phenanthroline derivatives, exploring their synthesis, characterization, and properties. These complexes displayed unique emission profiles and electrochemical behaviors, suggesting their utility in photophysical studies and materials applications (Samy & Alexander, 2011).
Safety And Hazards
This involves looking at the safety data for the compound. It includes its toxicity, flammability, and environmental impact. Proper handling and disposal methods are also important.
Future Directions
This involves looking at the potential applications of the compound and areas where further research is needed. It could include developing new synthetic methods, finding new applications, or improving the properties of the compound.
I hope this general approach helps! If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
4,7,8-trimethyl-6-(3-methylphenyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-6-5-7-18(14-15)28-16(2)17(3)29-19-20(24-22(28)29)25(4)23(31)27(21(19)30)9-8-26-10-12-32-13-11-26/h5-7,14H,8-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXOHWINWDPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16614595 |
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